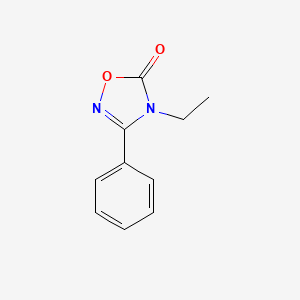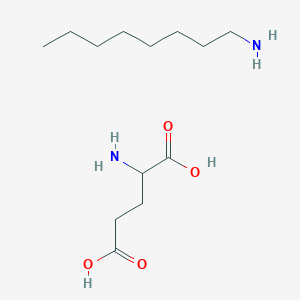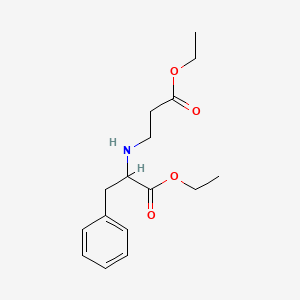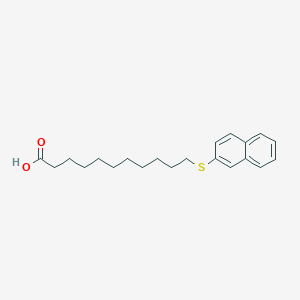![molecular formula C18H14Cl4O6 B14722461 Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate CAS No. 5676-21-1](/img/structure/B14722461.png)
Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate is an organic compound with the molecular formula C18H14Cl4O6 It is known for its unique chemical structure, which includes two 2,4-dichlorophenoxy groups attached to an oxalate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate typically involves the reaction of 2-(2,4-dichlorophenoxy)ethanol with oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
2C8H6Cl2OCH2CH2OH+(COCl)2→C18H14Cl4O6+2HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically conducted in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield 2-(2,4-dichlorophenoxy)ethanol and oxalic acid.
Substitution Reactions: The chlorine atoms in the 2,4-dichlorophenoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: 2-(2,4-dichlorophenoxy)ethanol and oxalic acid.
Substitution: Various substituted phenoxyethyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate involves its interaction with various molecular targets. The compound can undergo hydrolysis to release 2-(2,4-dichlorophenoxy)ethanol, which may interact with biological molecules. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can affect cellular processes through its reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2,4,6-trichlorophenyl) oxalate: Similar structure but with trichlorophenyl groups.
Bis(2,4-dichlorophenyl) oxalate: Similar structure but with dichlorophenyl groups.
Uniqueness
Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate is unique due to the presence of the 2-(2,4-dichlorophenoxy)ethyl groups, which impart specific chemical and physical properties
Eigenschaften
CAS-Nummer |
5676-21-1 |
|---|---|
Molekularformel |
C18H14Cl4O6 |
Molekulargewicht |
468.1 g/mol |
IUPAC-Name |
bis[2-(2,4-dichlorophenoxy)ethyl] oxalate |
InChI |
InChI=1S/C18H14Cl4O6/c19-11-1-3-15(13(21)9-11)25-5-7-27-17(23)18(24)28-8-6-26-16-4-2-12(20)10-14(16)22/h1-4,9-10H,5-8H2 |
InChI-Schlüssel |
MNKHUKCJIICUQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCOC(=O)C(=O)OCCOC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


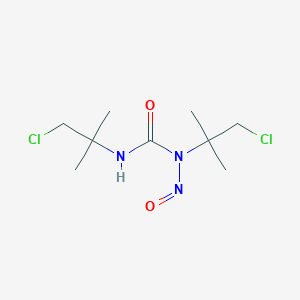
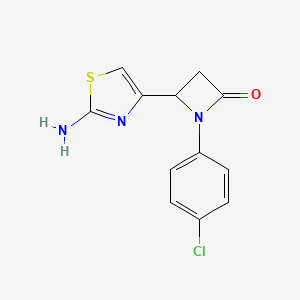
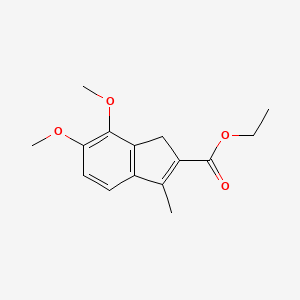

![Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14722415.png)
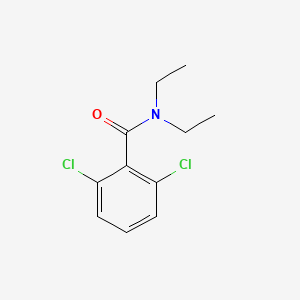

![1,2,3,4-Tetrachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14722439.png)


